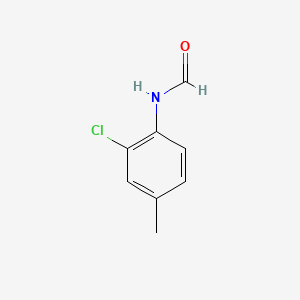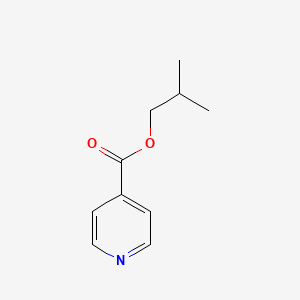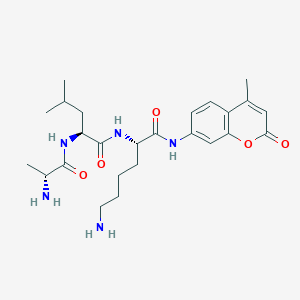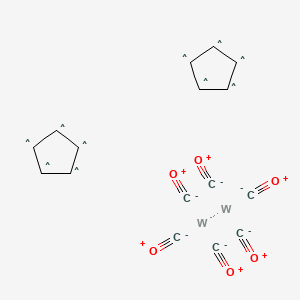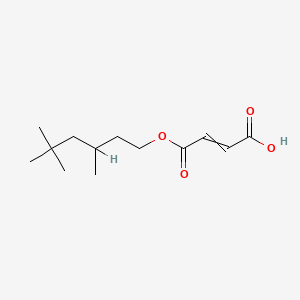
3,5,5-Trimethylhexyl hydrogen maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,5-Trimethylhexyl hydrogen maleate is an organic compound with the molecular formula C13H22O4. It is a derivative of maleic acid, where one of the hydrogen atoms of the carboxyl group is replaced by a 3,5,5-trimethylhexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5,5-Trimethylhexyl hydrogen maleate can be synthesized through the esterification of maleic acid with 3,5,5-trimethylhexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,5,5-Trimethylhexyl hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Aplicaciones Científicas De Investigación
3,5,5-Trimethylhexyl hydrogen maleate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5,5-trimethylhexyl hydrogen maleate involves its interaction with specific molecular targets. The compound can act as an ester, participating in hydrolysis reactions to release maleic acid and 3,5,5-trimethylhexanol. These products can further interact with biological pathways, influencing various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5,5-Trimethylhexyl 2-propenoate
- 3,5,5-Trimethylhexyl prop-2-enoate
- 3,5,5-Trimethylhexyl 3,5,5-trimethylhexanoate
Uniqueness
3,5,5-Trimethylhexyl hydrogen maleate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
24429-25-2 |
|---|---|
Fórmula molecular |
C13H22O4 |
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
4-oxo-4-(3,5,5-trimethylhexoxy)but-2-enoic acid |
InChI |
InChI=1S/C13H22O4/c1-10(9-13(2,3)4)7-8-17-12(16)6-5-11(14)15/h5-6,10H,7-9H2,1-4H3,(H,14,15) |
Clave InChI |
NJAFJJJFZZALPC-UHFFFAOYSA-N |
SMILES canónico |
CC(CCOC(=O)C=CC(=O)O)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


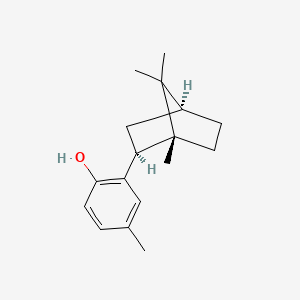

![7-[3-[7-[diethyl(methyl)azaniumyl]heptoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyheptyl-diethyl-methylazanium;diiodide](/img/structure/B13742588.png)


![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
